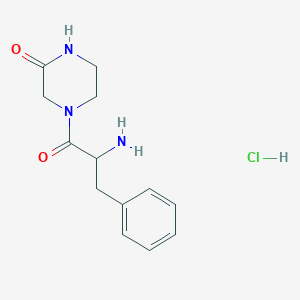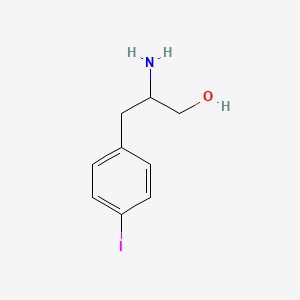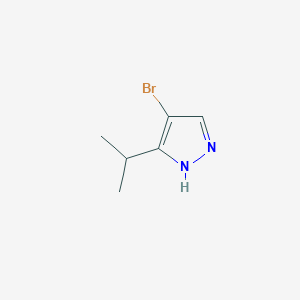
4-ブロモ-1-エチル-3,5-ジメチル-1H-ピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is a chemical compound with the CAS Number: 51108-51-1 . It has a molecular weight of 203.08 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrazole derivatives like “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular formula of “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is C7H11BrN2 . The InChI Code is 1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 .Chemical Reactions Analysis
Pyrazole derivatives, including “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole”, have been reported to undergo various chemical reactions. For instance, 4-Bromopyrazole, a related compound, has been reported to undergo cyanation in the presence of palladium catalysts .Physical And Chemical Properties Analysis
“4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is a liquid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved documents.科学的研究の応用
1,4'-ビピラゾールの合成
この化合物は、さまざまな生物学的に活性な分子や潜在的な医薬品を作成するために有用な1,4'-ビピラゾールの合成における出発物質として役立ちます。 .
6配位錯体の調製
ジメチルおよびジビニルトリクロリドと反応させることにより、固体6配位錯体の調製に使用できます。 .
医薬品合成
4-ブロモ-1-エチル-3,5-ジメチル-1H-ピラゾールは、阻害剤を含むさまざまな医薬品および生物学的に活性な化合物の合成にも使用されます。 .
位置選択的環化
この化合物は、位置選択的環化プロセスに関与しており、特定の位置に特定の官能基を持つ三置換ピラゾールを生成します。これは、標的薬物設計に不可欠です。 .
アゾール化学
これは、アゾール化学において重要な役割を果たし、医薬品業界などの主要な分野で構造的多様性と用途を提供しています。 .
触媒によるピラゾールの合成
この化学物質は、触媒による合成プロセスで使用され、三置換ピラゾールを生成します。これらのピラゾールは、さまざまな分光法によって特性評価され、医薬品化学における潜在的な用途のために使用されます。 .
作用機序
Target of Action
Pyrazole derivatives, in general, have been found to interact with various biological targets . For instance, 3,5-dimethylpyrazole is used as a blocking agent for isocyanates .
Mode of Action
It’s known that 4-bromopyrazole, a related compound, can undergo cyanation in the presence of palladium catalysts . This suggests that 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole might also interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s physical form is a liquid, which might influence its bioavailability .
Result of Action
4-bromopyrazole has been reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
Action Environment
It’s worth noting that the compound’s storage temperature is room temperature , suggesting that it might be stable under normal environmental conditions.
生化学分析
Biochemical Properties
4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole on various cell types and cellular processes are profound. In hepatocytes, it has been shown to modulate the expression of genes involved in detoxification and metabolic processes. This modulation can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and energy production . In neuronal cells, 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole can affect cell signaling pathways, potentially influencing neurotransmitter release and synaptic plasticity.
Molecular Mechanism
At the molecular level, 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole exerts its effects through several mechanisms. One primary mechanism is the binding to cytochrome P450 enzymes, which can alter the enzyme’s activity and subsequently affect the metabolism of other compounds. This binding can lead to either competitive inhibition or allosteric modulation, depending on the specific enzyme and the presence of other substrates . Additionally, 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole can interact with nuclear receptors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole can lead to adaptive changes in cellular function, including upregulation of detoxification pathways and alterations in metabolic flux.
Dosage Effects in Animal Models
In animal models, the effects of 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole vary with different dosages. At low doses, the compound can induce beneficial effects such as enhanced detoxification and improved metabolic efficiency. At high doses, it can lead to toxic effects, including liver damage and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of key metabolites in the cell, impacting cellular energy production and detoxification processes.
Transport and Distribution
Within cells and tissues, 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity and cellular effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is critical for its activity and function. It has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and other metabolic proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments.
特性
IUPAC Name |
4-bromo-1-ethyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIXDYBXWDTDLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618920 |
Source


|
| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51108-51-1 |
Source


|
| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)



![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)

